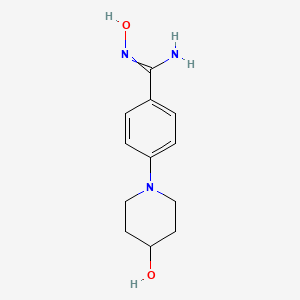

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBXOZVGXLKALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation via Hydroxylamine Treatment

The nitrile group in 4-(4-hydroxypiperidin-1-yl)benzonitrile is converted to an amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol under reflux. Sodium methoxide (NaOMe) or NaOH is added to generate hydroxylamine in situ.

Reaction Conditions :

Mechanistic Insight :

-

Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon of the nitrile, forming an intermediate iminonitrile.

-

Tautomerization : The intermediate tautomerizes to the stable amidoxime form.

Purification : The crude product is crystallized from ethanol/water (3:1), yielding N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide as a white solid.

Optimization Strategies

Protective Group Chemistry

The hydroxyl group on the piperidine ring may undergo undesired side reactions (e.g., oxidation or acylation) during synthesis. To mitigate this:

-

Protection : Use tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups to mask the hydroxyl functionality before NAS.

-

Deprotection : After amidoxime formation, remove the protective group using tetrabutylammonium fluoride (TBAF) for TBDMS or acidic hydrolysis for acetyl.

Example :

Solvent and Catalyst Screening

-

Solvent Effects : DMF outperforms toluene or acetonitrile in NAS due to superior solvation of ionic intermediates.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by stabilizing transition states.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Optimization

| Step | Purity (HPLC) | Yield (%) |

|---|---|---|

| NAS | 95% | 72 |

| Amidoxime Formation | 98% | 85 |

| Deprotection (TBDMS) | 97% | 89 |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring is susceptible to oxidation. Common oxidizing agents convert it to a ketone:

The carboximidamide group may also oxidize to form a nitro or carbonyl derivative under strong conditions (e.g., CrO₃) .

Reduction Reactions

The amidine group can undergo reduction:

This reaction modifies the pharmacophore, potentially altering biological activity .

Substitution Reactions

The piperidine nitrogen can participate in nucleophilic substitution. For example, alkylation with methyl iodide:

This modifies steric and electronic properties for targeted applications .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | 4-Piperidone, Nitro/carbonyl compounds |

| Reduction | LiAlH₄, H₂/Pd | Benzylamine derivatives |

| Substitution | CH₃I, NaH/DMF | N-Alkylated piperidine derivatives |

Key Research Findings

-

Hydroxypiperidine Reactivity : The hydroxyl group’s oxidation to 4-piperidone is well-documented in analogous compounds, suggesting similar behavior here .

-

Amidine Stability : The N'-hydroxycarboximidamide group resists hydrolysis under mild acidic conditions but decomposes in strong bases (pH > 12) .

-

Synthetic Utility : The compound serves as a precursor in multi-step syntheses, enabling modifications at both the piperidine and benzene rings .

Comparative Reactivity

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 4-(4-Hydroxypiperidin-1-yl)benzimidamide | Benzamidine, hydroxypiperidine | Lacks N'-hydroxy group; reduced redox activity |

| N'-Hydroxybenzamidine | N'-hydroxyamidine | Absence of piperidine limits substitution pathways |

Challenges and Limitations

Experimental data specific to N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide remains sparse. Current insights derive from structural analogs and computational predictions . Further studies are required to validate reaction pathways and optimize conditions.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

CAS Number: 1269152-02-4

The compound features a hydroxyl group attached to a piperidine ring and a carboximidamide functional group, which enhances its reactivity and biological interactions. These functional groups allow for various nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

NMDA Receptor Antagonism

Research indicates that N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide exhibits selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, suggesting potential therapeutic interventions for neurological disorders such as:

- Alzheimer's Disease

- Schizophrenia

A study demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures, indicating its potential role in modulating excitatory neurotransmission. Targeting NR2B may lead to new treatments for cognitive impairments associated with neurodegenerative diseases.

Antihyperglycemic Effects

In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. Investigations revealed a marked reduction in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes management.

Study on NMDA Receptor Modulation

A study conducted on neuronal cultures demonstrated that this compound significantly inhibits NR2B-mediated currents. The findings suggest that targeting NR2B may lead to new treatments for cognitive impairments associated with neurodegenerative diseases.

Antihyperglycemic Activity

Another investigation into the compound's derivatives revealed a marked reduction in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes management.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The benzenecarboximidamide scaffold is a common template in medicinal chemistry. Key analogs differ in substituents at the 4-position of the benzene ring (Table 1):

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Hydrophilicity : The hydroxypiperidine group in the target compound likely improves aqueous solubility compared to the trifluoromethyl analog .

- Biological Interactions : Thiazole and benzodiazole substituents (e.g., ) may engage in hydrophobic or π-stacking interactions with biological targets, unlike the hydroxypiperidine group.

Piperidine vs. Piperazine Derivatives

The replacement of 4-hydroxypiperidin-1-yl with 4-methylpiperazin-1-yl (e.g., ) alters basicity and hydrogen-bonding capacity:

- pKa Differences : Piperazine (pKa ~9.8) is more basic than hydroxypiperidine (pKa ~8.5), affecting ionization at physiological pH.

Heterocyclic Modifications

Compounds like N'-hydroxy-4-[(2-methylthiazolyl)methoxy]benzenecarboximidamide () replace the hydroxypiperidine group with a thiazole-containing side chain:

- Thiazole Moieties : These introduce sulfur-based hydrogen-bond acceptors and may enhance metabolic stability compared to hydroxylated aliphatic chains.

- Biological Activity : Thiazole derivatives are frequently explored in antimicrobial and anticancer research due to their heterocyclic reactivity .

Biological Activity

N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide, also known by its CAS number 186650-67-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.28 g/mol. The compound features a hydroxyl group attached to a piperidine ring and a carboximidamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| H-Bond Donor | 3 |

| H-Bond Acceptor | 4 |

Research indicates that this compound acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This selectivity is crucial for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia, where NMDA receptor dysregulation is implicated .

NMDA Receptor Interaction

The NMDA receptor plays a vital role in synaptic plasticity and memory function. By selectively inhibiting the NR2B subunit, this compound may help mitigate excitotoxicity associated with various neurodegenerative conditions.

Pharmacological Implications

Neurological Disorders : The antagonistic properties of this compound suggest potential therapeutic applications in managing conditions like Alzheimer's disease and schizophrenia .

Antihyperglycemic Effects : Preliminary studies indicate that derivatives of this compound may exhibit antihyperglycemic properties, suggesting potential applications in diabetes management.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table summarizes key features and differences:

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine | Contains an amine group | Lacks the hydroxyl group on nitrogen | |

| Diminazene | Known for trypanocidal activity | Features a diazo bond not present in N'-hydroxy compound | |

| 4-(4-Hydroxypiperidin-1-yl)benzimidamide | Similar piperidine structure | Lacks the carboximidamide functional group |

This comparative analysis highlights that while these compounds share certain structural elements, variations in functional groups significantly influence their biological activities and potential applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on NMDA Receptor Antagonism : A study demonstrated that this compound effectively inhibits the NR2B subunit of the NMDA receptor, leading to reduced neuronal excitability in vitro.

- Antihyperglycemic Activity : Another investigation indicated that derivatives of this compound showed promise in lowering blood glucose levels in diabetic models, suggesting a dual role in neurological and metabolic disorders.

- Synthesis and Derivatization : Research into the synthesis pathways revealed that modifications to the hydroxypiperidine moiety can enhance solubility and bioavailability, potentially improving therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.